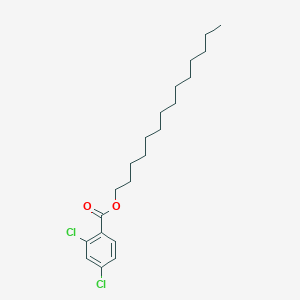
Tetradecyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of chlorobenzoates It is characterized by the presence of a tetradecyl group attached to the 2,4-dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and tetradecanol.
Substitution Reactions: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzoates.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetone.
Oxidation/Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4-dichlorobenzoic acid and tetradecanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation/Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Tetradecyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of tetradecyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: A precursor in the synthesis of tetradecyl 2,4-dichlorobenzoate, known for its use in herbicides.
Tetradecyl Benzoate: Similar structure but lacks the chlorine atoms, used in different industrial applications.
2,4-Dichlorobenzyl Alcohol: Shares the dichlorobenzene moiety, used in antiseptics and disinfectants.
Uniqueness
This compound is unique due to the combination of the long tetradecyl chain and the dichlorobenzoate moiety. This structure imparts specific physicochemical properties, such as enhanced hydrophobicity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
820238-91-3 |
|---|---|
Molecular Formula |
C21H32Cl2O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
tetradecyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H32Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-21(24)19-15-14-18(22)17-20(19)23/h14-15,17H,2-13,16H2,1H3 |
InChI Key |
IHZQANZEKKBLED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


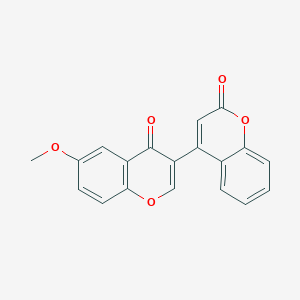
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

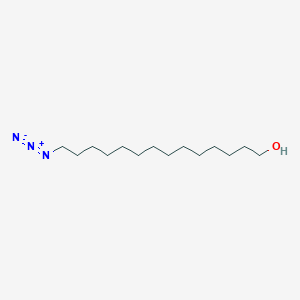
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)


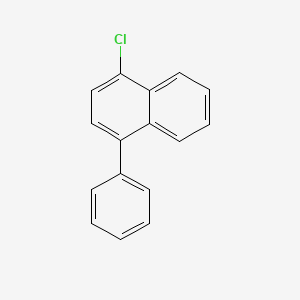

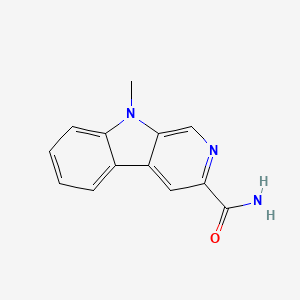
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
